Itaconate-alkyne

説明

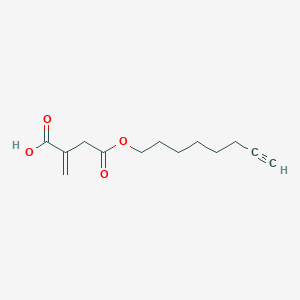

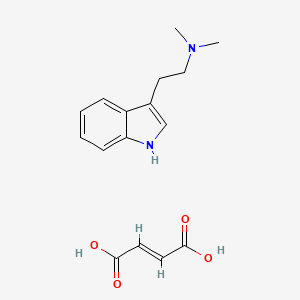

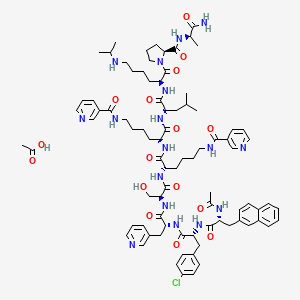

Itaconate-alkyne (also known as ITalk) is a specific bioorthogonal probe used for quantitative and site-specific chemoproteomic profiling of Itaconation in living cells . It is a functional analogue of Itaconate, exhibiting comparable anti-inflammatory effects .

Synthesis Analysis

Itaconate is an important intermediate metabolite isolated from the tricarboxylic acid cycle. It is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . Itaconate was first synthesized by a chemical method in 1836 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Chemical Reactions Analysis

This compound, being a functional analogue of Itaconate, exhibits comparable anti-inflammatory effects with Itaconate and enables the labeling of bona fide targets of Itaconate .

Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular formula is C13H18O4 and it has a molecular weight of 238.28 . It is soluble in DMSO .

科学的研究の応用

Chemoproteomic Profiling in Macrophages

- Chemoproteomic Profiling of Itaconation : Itaconate-alkyne (ITalk) is used for chemoproteomic profiling in inflammatory macrophages, providing insights into the anti-inflammatory properties of itaconate. This method allows for the biochemical evaluation and proteomic analysis of itaconate's direct targets, illuminating its function in cellular processes (Qin et al., 2020).

Polymer Science Applications

Synthesis of Poly(alkylene itaconate)s : this compound is utilized in the synthesis of unsaturated polyesters, demonstrating its utility in polymer science. These polyesters can be further functionalized through reactions like Michael addition, showcasing the versatility of this compound in creating a range of polymers with potential industrial applications (Chanda & Ramakrishnan, 2015).

Renewable Polymers from Itaconic Acid : Itaconic acid derivatives, including this compound, are key in producing renewable polymers such as unsaturated polyesters and polynorbornenes through processes like polycondensation and ring-opening-metathesis polymerization (Winkler et al., 2015).

Immunological and Biochemical Insights

Activation of Nrf2 by Itaconate : In the context of immunology, this compound has been shown to activate the Nrf2 pathway through alkylation of KEAP1, highlighting its role in anti-inflammatory and antioxidative responses (Mills et al., 2018).

Regulation of Inflammation and Oxidative Stress : Further supporting its immunological relevance, this compound plays a significant role in regulating inflammation and oxidative stress, particularly in macrophages, through various biochemical pathways (Li et al., 2020).

Therapeutic Potential in Inflammatory Diseases : this compound's role in modifying cysteine sites on substrate proteins suggests potential therapeutic applications in treating inflammation and immune-related diseases (Lin et al., 2021).

作用機序

Target of Action

Itaconate-alkyne, a functional analog of itaconate, is known to interact with several targets within the cell . This compound can directly modify proteins via alkylation of cysteine residues . It specifically targets the protein KEAP1, modifying cysteine residues 151, 257, 288, 273, and 297 . This modification enables the activation of the anti-inflammatory transcription factors Nrf2 and ATF3 .

Mode of Action

This compound’s mode of action is primarily through the alkylation of its targets. The alkylation of KEAP1 by this compound leads to the activation of Nrf2, which in turn increases the expression of downstream genes with anti-oxidant and anti-inflammatory capacities . This modification of KEAP1 is a key aspect of this compound’s anti-inflammatory activity .

Biochemical Pathways

This compound, like itaconate, is involved in significant biological regulation and changes. Itaconate is an important intermediate metabolite isolated from the tricarboxylic acid (TCA) cycle, derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . This compound, being a functional analog of itaconate, is likely involved in similar pathways. Itaconate has been shown to inhibit succinate dehydrogenase, which controls levels of succinate, a metabolite with multiple roles in inflammation . It also inhibits glycolysis at multiple levels, which limits inflammation .

Pharmacokinetics

Itaconate, from which this compound is derived, is known to be produced in large quantities in lps-activated macrophages . This suggests that this compound, like itaconate, may also be produced within cells in response to certain stimuli.

Result of Action

The action of this compound leads to a variety of molecular and cellular effects. Its anti-inflammatory activity is demonstrated by its ability to inhibit the NLRP3 inflammasome . Itaconate and its derivatives, including this compound, have shown anti-inflammatory effects in preclinical models of various conditions, including sepsis, viral infections, psoriasis, gout, ischemia/reperfusion injury, and pulmonary fibrosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of itaconate, and by extension this compound, is upregulated in macrophages exposed to inflammatory stimuli . Furthermore, the action of this compound may be influenced by the tissue microenvironment and physiological parameters .

将来の方向性

生化学分析

Biochemical Properties

Itaconate-Alkyne plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound bio-orthogonal probe (ITalk) was developed to directly enter cells and achieve quantitative and site-specific chemoproteomic profiling of itaconate. They identified 1926 targets of itaconate involved in inflammation-related pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. ITalk recapitulates the anti-inflammatory property of itaconate and enables biochemical evaluation and proteomic analysis of its direct targets .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, itaconate is known to covalently modify the active-site cysteine in isocitrate lyase (ICL), a key enzyme involved in the glyoxylate cycle, thereby abolishing the enzyme activity and suppressing bacterial growth .

特性

IUPAC Name |

2-methylidene-4-oct-7-ynoxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-4-5-6-7-8-9-17-12(14)10-11(2)13(15)16/h1H,2,4-10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMZOZWVAFQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)OCCCCCCC#C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

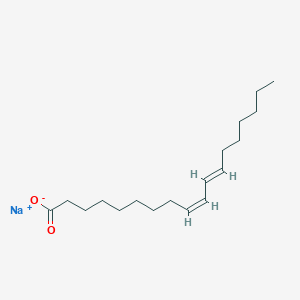

![1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole](/img/structure/B3025806.png)

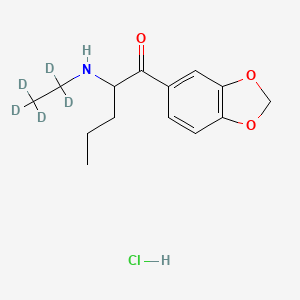

![1-(Benzo[d][1,3]dioxol-5-yl)-2-((ethyl-d5)amino)butan-1-one, monohydrochloride](/img/structure/B3025810.png)

![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)